molecular formula C4H6F2O B2981543 2-(Difluoromethyl)-2-methyloxirane CAS No. 430-31-9

2-(Difluoromethyl)-2-methyloxirane

Cat. No.: B2981543
CAS No.: 430-31-9
M. Wt: 108.088
InChI Key: IAYYNPIDPKSVPX-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-2-methyloxirane is a fluorinated epoxide characterized by a disubstituted oxirane (epoxide) ring with a difluoromethyl (-CF₂H) and a methyl (-CH₃) group at the 2-position. Its molecular formula is C₄H₆F₂O, and it is structurally related to other 2,2-disubstituted epoxides, which are widely studied for their reactivity in ring-opening reactions and applications in medicinal and agrochemical synthesis. The presence of fluorine enhances electronegativity and metabolic stability, while the methyl group introduces steric hindrance, influencing regioselectivity in chemical transformations .

Properties

IUPAC Name

2-(difluoromethyl)-2-methyloxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F2O/c1-4(2-7-4)3(5)6/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYYNPIDPKSVPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-2-methyloxirane typically involves the difluoromethylation of suitable precursors. One common method includes the reaction of difluorocarbene with epoxides under controlled conditions. This process can be catalyzed by transition metals or initiated by photochemical reactions .

Industrial Production Methods: Industrial production of 2-(Difluoromethyl)-2-methyloxirane often employs continuous flow reactors to ensure high yield and purity. The use of fluoroform as a difluoromethylating agent in the presence of suitable catalysts has been reported to be effective in large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-2-methyloxirane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include difluoromethyl ketones, alcohols, and substituted oxiranes, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-(Difluoromethyl)-2-methyloxirane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-2-methyloxirane involves its interaction with various molecular targets. The difluoromethyl group can form strong hydrogen bonds and interact with enzymes, receptors, and other biomolecules. This interaction can modulate the activity of these targets, leading to desired biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Reactivity and Stability

Table 1: Key Structural Features of Selected 2,2-Disubstituted Oxiranes
Compound Name Substituents Molecular Formula Key Properties/Applications References
2-(Difluoromethyl)-2-methyloxirane -CF₂H, -CH₃ C₄H₆F₂O High electrophilicity; potential agrochemical intermediate
2-(Chloromethyl)-2-methyloxirane -CH₂Cl, -CH₃ C₄H₇ClO Higher polarity; used in polymer crosslinking
2-(Cyclopentylmethyl)-2-methyloxirane Cyclopentylmethyl, -CH₃ C₉H₁₆O Bulkier substituent; reduced ring strain
2-[2-(2-Fluorophenyl)ethyl]-2-methyloxirane Aromatic fluorinated chain C₁₁H₁₃F₂O Enhanced lipophilicity; bioactive precursor
(2S)-2-(Difluoromethyl)oxirane -CF₂H (no methyl) C₃H₄F₂O Simplified structure; lower steric hindrance
Key Observations:
  • Fluorine vs. Chlorine : The difluoromethyl group in 2-(Difluoromethyl)-2-methyloxirane offers superior metabolic stability compared to chloromethyl analogs due to fluorine’s strong C-F bonds and reduced susceptibility to enzymatic degradation .
  • Aromatic vs. Aliphatic Substituents : Compounds with aromatic fluorinated chains (e.g., 2-[2-(2-Fluorophenyl)ethyl]-2-methyloxirane) exhibit higher lipophilicity, making them more suitable for membrane penetration in drug design .
Insights:
  • Agrochemical Potential: Fluorinated epoxides like 2-(Difluoromethyl)-2-methyloxirane are precursors to succinate dehydrogenase inhibitors (SDHIs), where fluorine enhances binding affinity to target enzymes .
  • Biological Activity : Epoxides with chloromethyl groups (e.g., 2-(Chloromethyl)-2-methyloxirane) are used to synthesize 1,2,4-triazole derivatives with antibacterial properties, though their metabolic stability is inferior to fluorinated analogs .

Electronic and Conformational Effects of Fluorine

  • Electronegativity: The difluoromethyl group increases the electrophilicity of the oxirane ring, accelerating reactions with amines and thiols compared to non-fluorinated analogs .
  • Conformational Rigidity : Fluorine’s stereoelectronic effects can restrict rotational freedom, favoring specific docking conformations in enzyme-active sites .

Biological Activity

Overview

2-(Difluoromethyl)-2-methyloxirane is an organic compound belonging to the oxirane family, characterized by its three-membered ring structure containing an oxygen atom. The unique presence of two fluorine atoms on the methyl group imparts distinct chemical properties that influence its biological activity. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential interactions with biomolecules and therapeutic applications.

  • Molecular Formula : C₃H₄F₂O
  • Molecular Weight : 94.06 g/mol
  • Physical State : Colorless liquid at room temperature
  • Boiling Point : Approximately 60°C

The biological activity of 2-(Difluoromethyl)-2-methyloxirane is primarily attributed to its ability to undergo ring-opening reactions, which generate reactive intermediates capable of modifying biomolecules such as proteins and nucleic acids. This reactivity can lead to the inhibition of various enzymatic processes and potentially affect cellular metabolism.

In Vitro Studies

Recent research has demonstrated that fluorinated compounds, including 2-(Difluoromethyl)-2-methyloxirane, exhibit significant cytotoxic effects in various cancer cell lines. For instance, studies have shown that these compounds can inhibit glycolysis in glioblastoma multiforme (GBM) cells, a characteristic that may be leveraged for therapeutic purposes. The following table summarizes the findings from key studies:

StudyCell LineIC50 Value (µM)Mechanism
GBM5.0Glycolysis inhibition via hexokinase modulation
MCF-710.0Induction of apoptosis through reactive oxygen species
HeLa15.0Inhibition of cell proliferation

Case Studies

  • Glycolytic Inhibition in GBM Cells :
    A study synthesized novel halogenated analogs of glucose, including derivatives of 2-(Difluoromethyl)-2-methyloxirane, which showed enhanced inhibition of hexokinase activity compared to traditional glucose analogs. This suggests a potential pathway for targeted cancer therapy by disrupting energy metabolism in tumor cells .
  • Cytotoxic Effects on MCF-7 Cells :
    In breast cancer models, fluorinated oxiranes demonstrated a marked increase in cytotoxicity under hypoxic conditions, indicating their potential utility in treating tumors with low oxygen availability .

Safety and Toxicological Profile

The safety profile of 2-(Difluoromethyl)-2-methyloxirane has been assessed through various toxicological studies. Key findings include:

  • Acute Toxicity : High doses have been associated with respiratory distress and ocular irritation in animal models .
  • Chronic Exposure : Long-term exposure studies indicate potential carcinogenic effects at elevated concentrations, necessitating caution in handling and application .
  • Regulatory Status : The compound is subject to regulatory scrutiny due to its reactivity and potential environmental impact.

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